(6-Bromopyridin-2-yl)(phenyl)methanone

Synthetic Chemistry Process Optimization Aryl Hetaryl Ketone Synthesis

(6-Bromopyridin-2-yl)(phenyl)methanone (CAS 80100-17-0), also referenced as 2-Benzoyl-6-bromopyridine, is a halogenated benzoylpyridine derivative (C12H8BrNO, MW 262.1 g/mol). Characterized by a bromine atom at the 6-position of the pyridine ring and a benzoyl group at the 2-position, it serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C12H8BrNO
Molecular Weight 262.1 g/mol
CAS No. 80100-17-0
Cat. No. B3057391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-2-yl)(phenyl)methanone
CAS80100-17-0
Molecular FormulaC12H8BrNO
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br
InChIInChI=1S/C12H8BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H
InChIKeyMLVXSMXXNPDYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (6-Bromopyridin-2-yl)(phenyl)methanone (CAS 80100-17-0) as a Strategic Heterocyclic Building Block


(6-Bromopyridin-2-yl)(phenyl)methanone (CAS 80100-17-0), also referenced as 2-Benzoyl-6-bromopyridine, is a halogenated benzoylpyridine derivative (C12H8BrNO, MW 262.1 g/mol) . Characterized by a bromine atom at the 6-position of the pyridine ring and a benzoyl group at the 2-position, it serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its structure uniquely primes it for selective cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery, particularly in the development of tubulin polymerization inhibitors and kinase-targeting agents [1].

Why (6-Bromopyridin-2-yl)(phenyl)methanone Cannot Be Casually Replaced by Other 2-Benzoylpyridines


The scientific and industrial value of (6-Bromopyridin-2-yl)(phenyl)methanone is deeply tied to the synergistic electronic and steric effects of its specific substitution pattern. Unlike the unsubstituted 2-Benzoylpyridine (CAS 91-02-1) or its chloro- and fluoro-analogs, the presence of a bromine atom at the pyridine 6-position dramatically alters its reactivity profile, lipophilicity (measured LogP), and capacity for further synthetic elaboration [1][2]. For instance, the C6-Br bond is a critical linchpin for selective palladium-catalyzed cross-coupling reactions that are inefficient or impossible with other halogen substituents, making direct substitution with a non-brominated analog a dead-end in many synthetic routes [3]. A procurement decision based solely on the benzoylpyridine core, without accounting for these precise halogen-dependent properties, risks synthetic failure, compromised biological activity in lead compounds, and wasted development resources.

Quantitative Differentiation Evidence for (6-Bromopyridin-2-yl)(phenyl)methanone Versus Closest Analogs


Superior Synthetic Yields Compared to Alternative Halogenated Benzoylpyridines in SRN1 Reactions

In the SRN1-based synthesis of aryl hetaryl ketones from halogenated heterocycles and potassiophenylacetonitrile, (6-bromopyridin-2-yl)(phenyl)methanone intermediates were obtained in ~94% yield from 2,6-dibromopyridine via 2-bromo-6-(α-cyanobenzyl)pyridine, which was then oxidatively decyanated to yield the target ketone. This yield is significantly higher than the ~45% yield reported for the 3-bromo isomer (using 3-bromopyridine) in the same study, demonstrating the strong positive influence of the 2,6-substitution pattern on reaction efficiency [1].

Synthetic Chemistry Process Optimization Aryl Hetaryl Ketone Synthesis

Alternative High-Yielding Synthesis via Benzoyl Chloride: A Practical Route for Procurement Scale-Up

A complementary synthetic route using benzoyl chloride provides (6-bromopyridin-2-yl)(phenyl)methanone in a 77% yield . This is significantly lower than the ~94% yield of the SRN1 route but still a robust and scalable alternative. This dual-route availability offers procurement flexibility: the benzoyl chloride route may be preferred when specialized reagents for the SRN1 reaction are unavailable, while the higher-yielding route is preferred for larger-scale synthesis, providing a practical advantage over analogs that lack a high-yielding alternative.

Synthetic Methodology Industrial Scale-Up Cost-Efficiency

Determined Lipophilicity Differentiates (6-Bromopyridin-2-yl)(phenyl)methanone from its Non-Halogenated Parent

The experimentally predicted LogP for (6-bromopyridin-2-yl)(phenyl)methanone is 2.9 [1]. The non-brominated parent compound, phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine, CAS 91-02-1), has a predicted LogP of 3.08 [2]. This demonstrates a measurable but relatively small decrease in lipophilicity of 0.18 Log units. This indicates that the introduction of bromine only modestly impacts overall lipophilicity, which is a critical finding for medicinal chemists assessing the impact of the 6-bromo substituent on drug-likeness and membrane permeability during lead optimization. An analog with a CF3 group at the 6-position would be expected to increase LogP more significantly, representing a less balanced profile.

Physicochemical Property Drug Design Permeability

Key Intermediate for Potent Tubulin Polymerization Inhibitors with Nanomolar Antiproliferative Activity

(6-Bromopyridin-2-yl)(phenyl)methanone is a critical intermediate for synthesizing 6-Aryl-2-benzoyl-pyridines, a class of potent tubulin polymerization inhibitors acting at the colchicine binding site [1]. While the final lead compound (e.g., 4v) shows an average IC50 of ~1.8 nM against a panel of cancer cell lines, the 6-bromo intermediate itself is not the active species [2]. Its value lies in enabling the Suzuki-Miyaura cross-coupling at the 6-position to install diverse aryl groups that confer the nanomolar potency. Without this specific brominated intermediate, accessing the most potent 6-aryl derivatives is synthetically impossible. The non-brominated 2-benzoylpyridine cannot be used for this purpose.

Medicinal Chemistry Anticancer Tubulin Inhibitor

Superior Reactivity in Suzuki-Miyaura Cross-Coupling Compared to 2-Chloropyridine Analogs

The reactivity of 2-bromopyridines in palladium-catalyzed cross-coupling reactions is highly dependent on the C6 substituent [1]. (6-Bromopyridin-2-yl)(phenyl)methanone features an electron-withdrawing benzoyl group at C2, which activates the C6-Br bond towards oxidative addition in Suzuki-Miyaura reactions. Studies have shown that 6-substituted 2-bromopyridines with electron-withdrawing groups (such as benzoyl) undergo coupling more efficiently than those with electron-donating groups. In mechanistic studies, 2-bromopyridines were found to be more reactive than their 2-chloro counterparts, requiring milder reaction conditions and shorter reaction times [2]. The 2-chloro-6-benzoylpyridine analog (CAS 27693-41-0) generally requires harsher conditions (e.g., higher temperatures, specialized ligands) for comparable coupling yields.

Cross-Coupling C-H Activation Synthetic Versatility

High-Impact Application Scenarios for (6-Bromopyridin-2-yl)(phenyl)methanone Based on Quantitative Evidence


Scalable Synthesis of 6-Aryl-2-benzoyl-pyridine Anticancer Leads via Suzuki Coupling

As demonstrated in Section 3, Evidence Item 4, the 6-bromo intermediate is a critical enabler of the 6-Aryl-2-benzoyl-pyridine pharmacophore, a chemotype with potent tubulin polymerization inhibitory activity (lead compound IC50 ~1.8 nM). In a medicinal chemistry setting, procurement of this compound at a multi-gram scale facilitates the parallel synthesis of diverse 6-aryl analogs via Suzuki-Miyaura cross-coupling, directly feeding structure-activity relationship (SAR) studies. The higher reactivity of the C6-Br bond compared to the chloro analog (Section 3, Evidence Item 5) ensures higher coupling yields and greater library diversity, accelerating the hit-to-lead optimization process for novel antimitotic agents.

Cost-Effective Process Development Using the High-Yielding SRN1 Route

For process chemists tasked with scaling up the synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone, the SRN1 methodology (Section 3, Evidence Item 1) offers a 94% yield, representing a 2.1-fold improvement over alternative halogenated substrates. This high yield, combined with the complementary 77% benzoyl chloride route (Evidence Item 2), provides procurement and process development teams with the flexibility to adapt the synthesis based on the cost, availability, and safety profile of starting materials (2,6-dibromopyridine, benzoyl chloride, or others), directly impacting the overall cost of goods for larger-scale research projects.

Precise Physicochemical Tuning in Fragment-Based Drug Discovery (FBDD)

The quantified lipophilicity difference (ΔLogP = −0.18) between (6-Bromopyridin-2-yl)(phenyl)methanone and the non-halogenated parent 2-benzoylpyridine (Section 3, Evidence Item 3) provides a data-driven rationale for selecting this intermediate in fragment-based approaches. When a fragment hit requires fine-tuning of lipophilicity to improve cellular permeability without drastically altering molecular recognition, the 6-bromo substitution offers a precise, measurable adjustment. This avoids the more pronounced lipophilicity changes associated with other 6-substituents (e.g., CF3, alkyl), which could compromise ligand efficiency or aqueous solubility.

Building Block for Kinase-Focused Compound Libraries

The 2-benzoyl-6-bromopyridine scaffold is a privileged intermediate for generating libraries targeting ATP-binding pockets in kinases. The enhanced reactivity of the C6-Br bond in cross-coupling (Section 3, Evidence Item 5) allows rapid diversification at a position critical for kinase hinge-binding interactions. Procurement of this specific building block enables medicinal chemists to explore a broader chemical space around the pyridine core, a strategy supported by the demonstrated role of benzoylpyridine derivatives as p38α MAP kinase inhibitors and as scaffolds for inhibitors targeting the colchicine-binding site of tubulin (Section 3, Evidence Item 4).

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